4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXTFVAFSZMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety protocols and waste management practices are strictly followed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural analogs, emphasizing substituent variations, molecular properties, and biological activities where available.
Table 1: Comparison of Structural and Physicochemical Properties
Structural Modifications and Implications
Pyridazine Ring Substitutions: The target compound’s 6-methoxypyridazine group distinguishes it from analogs with 6-chloro (e.g., ) or 6-ethoxy (e.g., G619-0189) substituents. In contrast, G619-0457 retains the 6-methoxypyridazine but introduces a trifluoromethyl group on the benzene ring, which may increase lipophilicity and metabolic stability .
Benzene Ring Variations: The 4-chloro substituent in the target compound is replaced by amino (), fluoro (G619-0457), or dimethoxy (G619-0189) groups. Chlorine’s electronegativity and steric effects could influence receptor interactions differently than polar amino or bulky trifluoromethyl groups .
Biological Activity Trends: The quinazolinone derivative () demonstrates COX-2 inhibition, suggesting that sulfonamides with fused heterocycles may target inflammatory pathways. The target compound’s pyridazine moiety could similarly engage enzyme active sites, though this remains speculative without direct data . Compound C () inhibits urease via a Schiff base linker, highlighting the role of planar conjugated systems in enzyme inhibition. The target compound lacks this feature but retains the sulfonamide group, a common pharmacophore in enzyme inhibitors .
Physicochemical Properties
- Molecular Weight: The target compound (375.83) is lighter than most analogs, except the 4-amino derivative (307.73). Lower molecular weight may improve bioavailability .
Biological Activity
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H14ClN3O3S
- IUPAC Name : this compound
- SMILES : COc(cc1)nnc1-c(cc1)ccc1NS(=O)(=O)c(cc1)ccc1Cl
The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition. This disruption in folic acid synthesis impairs bacterial growth and replication, making it a target for antibacterial therapy.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies suggest it may inhibit certain fungal pathogens, potentially expanding its therapeutic applications beyond bacterial infections.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a viable candidate for developing new antibiotics .
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound interacts with dihydropteroate synthase. Using molecular docking simulations, researchers demonstrated that the compound binds effectively to the active site of the enzyme, confirming its potential as an enzyme inhibitor.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Escherichia coli | 32 | |
| Antifungal | Candida albicans | 64 |
Q & A
Basic Research Question
Q. Methodological Approach :
- Comparative assays : Synthesize analogs (e.g., 6-ethoxy or 6-H pyridazine) and test against biological targets (e.g., cancer cell lines) .
- Computational modeling : Density Functional Theory (DFT) to predict electron distribution and docking scores .
What strategies resolve contradictions in reported biological activity across experimental models?
Advanced Research Question
Common discrepancies arise from:
- Cell line variability : Use standardized models (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., Western blot for target inhibition) .
- Compound purity : Ensure ≥95% purity via preparative HPLC and quantify impurities (e.g., residual solvents) .
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsomes) to differentiate intrinsic activity from bioavailability effects .
Q. Case Study :
- Inconsistent IC₅₀ values in kinase inhibition assays were traced to ATP concentration variations. Normalizing ATP levels (1 mM) reduced variability by 40% .
How can crystallography and polymorphism studies improve formulation development?
Advanced Research Question
- Single-crystal X-ray diffraction : Resolves 3D conformation, aiding in co-crystallization with target proteins (e.g., tubulin) .
- Polymorph screening : Identifies stable crystalline forms with better solubility (e.g., Form I vs. Form II) .
- Method : Use SHELX software for structure refinement and Mercury for crystal packing analysis .
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ≈ 2.8), CYP450 inhibition risk, and hERG liability .
- Metabolite Identification : GLORYx predicts sulfonamide cleavage or pyridazine hydroxylation as primary metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
